molecular formula C4H5FeNO4 B1253450 Ferrous aspartate CAS No. 75802-64-1

Ferrous aspartate

Cat. No.: B1253450
CAS No.: 75802-64-1
M. Wt: 186.93 g/mol
InChI Key: KKPUODLFBBWJPH-DKWTVANSSA-L
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Description

Ferrous aspartate is a chemical compound formed by the combination of iron and aspartic acid. It is primarily used as an iron supplement to treat iron deficiency and iron deficiency anemia. The compound provides a bioavailable form of iron that can be easily absorbed by the body, making it an effective treatment for conditions related to low iron levels .

Scientific Research Applications

Ferrous aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

    Biology: Investigated for its role in iron metabolism and its effects on cellular processes.

    Medicine: Used as an iron supplement to treat iron deficiency anemia. It is also being studied for its potential role in treating other conditions related to iron metabolism.

    Industry: Employed in the production of iron-fortified foods and supplements.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous aspartate can be synthesized by reacting ferrous sulfate with aspartic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

FeSO4+C4H7NO4Fe(C4H6NO4)2+H2SO4\text{FeSO}_4 + \text{C}_4\text{H}_7\text{NO}_4 \rightarrow \text{Fe(C}_4\text{H}_6\text{NO}_4)_2 + \text{H}_2\text{SO}_4 FeSO4​+C4​H7​NO4​→Fe(C4​H6​NO4​)2​+H2​SO4​

Industrial Production Methods: In industrial settings, this compound is produced by mixing ferrous sulfate with aspartic acid in large reactors. The mixture is then subjected to controlled heating and stirring to ensure complete reaction. The resulting product is filtered, washed, and dried to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ferric aspartate. This reaction typically occurs in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: Under reducing conditions, ferric aspartate can be converted back to this compound.

    Substitution: this compound can participate in substitution reactions where the aspartate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Various ligands such as ethylenediaminetetraacetic acid (EDTA).

Major Products:

Mechanism of Action

Ferrous aspartate exerts its effects by providing a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in the production of hemoglobin, myoglobin, and various enzymes involved in cellular respiration and energy production. The aspartate component helps in the stabilization and solubility of the iron, enhancing its absorption and utilization .

Comparison with Similar Compounds

  • Ferrous sulfate
  • Ferrous fumarate
  • Ferrous gluconate
  • Ferrous succinate
  • Ferrous ascorbate

Comparison: Ferrous aspartate is unique in its combination with aspartic acid, which enhances its bioavailability and absorption compared to other iron supplements. Unlike ferrous sulfate, which can cause gastrointestinal side effects, this compound is generally better tolerated. Ferrous fumarate and ferrous gluconate are also commonly used iron supplements, but they differ in their absorption rates and side effect profiles. Ferrous ascorbate, similar to this compound, offers high bioavailability and is well-tolerated .

Properties

CAS No.

75802-64-1

Molecular Formula

C4H5FeNO4

Molecular Weight

186.93 g/mol

IUPAC Name

(2S)-2-aminobutanedioate;iron(2+)

InChI

InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1

InChI Key

KKPUODLFBBWJPH-DKWTVANSSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2]

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2]

75802-64-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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